(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Overview
Description
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound with a unique structure that combines a chlorinated and fluorinated phenyl group with a methoxy-substituted phenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and reduced forms of the original compound
Scientific Research Applications
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-dimethylphenol: A structurally similar compound with different substituents on the phenyl ring.
2-Chloro-4-fluorophenol: Another related compound with a single fluorine substitution.
2-Chloro-4,5-difluorobenzoic acid: A compound with similar fluorine and chlorine substitutions but different functional groups.
Uniqueness
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its combination of a chlorinated and fluorinated phenyl group with a methoxy-substituted phenyl piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2/c1-25-17-5-3-2-4-16(17)22-6-8-23(9-7-22)18(24)12-10-14(20)15(21)11-13(12)19/h2-5,10-11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLMEGPCMJELCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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